molecular formula C15H17N3O4S B6534516 N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021224-08-7

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6534516
CAS No.: 1021224-08-7
M. Wt: 335.4 g/mol
InChI Key: INANZZVYLHZDJY-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of VU0633059-1 is the CAG repeat expansion that causes all nine known polyglutamine diseases including Huntington’s Disease (HD), Spinocerebellar Ataxia type 1 (SCA1) and type 3 (SCA3) . The CAG repeat expansion is a genetic mutation that results in an abnormally long chain of glutamine amino acids in certain proteins. This leads to the formation of misfolded proteins that aggregate and cause cellular toxicity .

Mode of Action

VU0633059-1 is an antisense oligonucleotide (ASO) investigational therapy . ASOs are short, synthetic pieces of DNA that can bind to the messenger RNA (mRNA) produced by the faulty gene. By binding to the mRNA, the ASO prevents the production of the faulty protein. In the case of VU0633059-1, it is designed to target the CAG repeat expansion, thereby reducing the production of the mutant proteins .

Biochemical Pathways

The action of VU0633059-1 affects the protein synthesis pathway . By targeting the mRNA produced by the faulty gene, it prevents the translation of the mutant proteins. This results in a significant and dose-dependent reduction of mutant huntingtin protein (mHTT) and improvement in motor function in disease mouse models of HD . Similarly, significant reductions of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels were observed in disease mouse models and patient cell models of SCA1 and SCA3, respectively .

Result of Action

The action of VU0633059-1 leads to a significant reduction in the levels of the mutant proteins associated with HD, SCA1, and SCA3 . This is expected to alleviate the symptoms of these diseases by reducing the toxic effects of the mutant proteins. In preclinical studies, significant improvements in motor function were observed in disease mouse models of HD .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-10-14(22-17-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANZZVYLHZDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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